4-Aminosalicylic acid calcium salt heptahydrate

Description

Properties

CAS No. |

133-15-3 |

|---|---|

Molecular Formula |

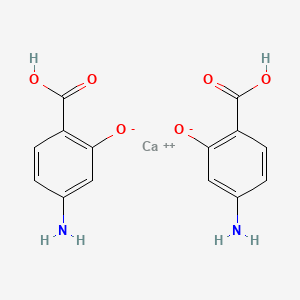

C7H7CaNO3 |

Molecular Weight |

193.21 g/mol |

IUPAC Name |

calcium;5-amino-2-carboxyphenolate;heptahydrate |

InChI |

InChI=1S/C7H7NO3.Ca/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11); |

InChI Key |

RPGYNYKTZJZLNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.O.O.O.O.O.O.O.[Ca+2] |

Related CAS |

65-49-6 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminosalicylate calcium can be synthesized through the neutralization of aminosalicylic acid with calcium hydroxide. The reaction typically involves dissolving aminosalicylic acid in water, followed by the gradual addition of calcium hydroxide until the pH reaches a neutral level. The resulting precipitate is then filtered, washed, and dried to obtain pure aminosalicylate calcium .

Industrial Production Methods

In industrial settings, the production of aminosalicylate calcium follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for mixing, pH adjustment, and filtration helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Aminosalicylate calcium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: It can be reduced to form corresponding amines.

Substitution: Aminosalicylate calcium can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antituberculosis Treatment

Aminosalicylic acid calcium is primarily utilized in the treatment of multidrug-resistant tuberculosis (MDR-TB) and for patients intolerant to first-line medications. It has been shown to be effective in combination therapies, enhancing the efficacy of other antituberculosis agents .

Table 1: Efficacy of Aminosalicylic Acid Calcium in Tuberculosis Treatment

Neuroprotective Effects

Recent studies have indicated potential neuroprotective properties of aminosalicylic acid calcium. Research suggests that it may alleviate manganese-induced neurotoxicity by crossing the blood-brain barrier and reducing cellular damage in neuronal cells .

Table 2: Neuroprotective Studies Involving Aminosalicylic Acid Calcium

| Study Reference | Mechanism Studied | Findings |

|---|---|---|

| Manganese-induced cellular damage | PAS-Na reduced apoptosis in neurons | |

| Neuroinflammation | Prevented inflammation in microglial cells |

Chemoprevention of Colorectal Cancer

There is growing evidence supporting the use of aminosalicylic acid compounds in reducing the risk of colorectal cancer, particularly among patients with inflammatory bowel diseases such as ulcerative colitis. Long-term treatment with aminosalicylates has been associated with a significant reduction in cancer incidence .

Table 3: Colorectal Cancer Risk Reduction Studies

| Study Reference | Population Studied | Treatment Duration | Cancer Incidence Reduction |

|---|---|---|---|

| Patients with ulcerative colitis | Long-term (years) | 81% reduction with >1.2 g/day mesalazine |

Case Study 1: Multidrug-Resistant Tuberculosis

In a clinical setting, a patient diagnosed with MDR-TB was treated with a regimen including aminosalicylic acid calcium alongside isoniazid and rifampicin. The treatment resulted in significant clinical improvement and negative sputum cultures after six months.

Case Study 2: Neurotoxicity Alleviation

A cohort study on workers exposed to manganese showed that those treated with aminosalicylic acid calcium exhibited reduced neurological symptoms compared to untreated counterparts, suggesting its potential as a therapeutic agent for occupational neurotoxicity.

Mechanism of Action

Aminosalicylate calcium exerts its effects by inhibiting the synthesis of folic acid in Mycobacterium tuberculosis. It binds to the enzyme pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively blocking the first step in folic acid synthesis. This inhibition prevents the bacteria from multiplying, thereby exerting a bacteriostatic effect .

Comparison with Similar Compounds

Structural and Chemical Properties

Stability and Formulation Challenges

- Aminosalicylate Calcium: Requires fresh preparation due to decomposition; incompatible with prolonged storage .

- Sodium/Potassium Salts : Generally more stable in solid form but may face bioavailability issues in gastrointestinal environments .

- Calcium Aluminoparaaminosalicylate: Grouped with Aminosalicylate Calcium under WHO’s J04AA03 classification, suggesting similar therapeutic profiles but undefined stability differences .

Analytical Methods

- Titration Assay: Aminosalicylate Calcium is quantified via sodium nitrite titration, involving diazotization reactions in acidic conditions .

- Spectroscopic Analysis : Calcium content in related compounds (e.g., calcium lysinate) is determined using atomic absorption spectrophotometry with lanthanum buffer .

Regulatory and Commercial Status

- Tariff Codes: Classified under HS 2922.501 alongside sodium and potassium aminosalicylates, indicating uniform trade regulations .

- Discontinuations: Sodium Aminosalicylate products (e.g., Teebacin) were phased out, highlighting formulation challenges less prevalent in calcium salts .

Key Research Findings

Solubility vs. Efficacy: Aminosalicylate Calcium’s high water solubility enhances bioavailability but necessitates rapid administration post-reconstitution .

Cation Influence : Calcium ions may reduce renal crystallisation risks compared to sodium, which correlates with hypertension concerns in long-term therapy .

Stability Trade-offs : While sodium salts offer longer shelf lives, their hygroscopicity and gastrointestinal irritation limit clinical preference for calcium variants .

Q & A

Basic Research Questions

Q. How can researchers determine the purity of aminosalicylate calcium in bulk pharmaceutical samples?

- Methodological Answer : The sodium nitrite titration method is widely used for purity determination. Dissolve 0.5 g of aminosalicylate calcium in hydrochloric acid (11.5 N), add potassium bromide as a catalyst, and titrate at <15°C with 0.1 M sodium nitrite. The endpoint is detected via starch-iodide paper, which turns blue due to liberated iodine . This method leverages the compound’s aromatic amine group reactivity, ensuring specificity for quantification.

Q. What is the pharmacological mechanism of aminosalicylate calcium in treating inflammatory bowel disease (IBD)?

- Methodological Answer : Aminosalicylate calcium acts locally in the colon to inhibit cyclooxygenase and lipoxygenase pathways, reducing prostaglandin and leukotriene synthesis. Its efficacy in mild-to-moderate ulcerative colitis is validated through clinical trials comparing high-dose oral formulations with topical administration. Researchers should design in vitro models using colonic epithelial cells to measure cytokine suppression (e.g., TNF-α, IL-6) to confirm anti-inflammatory activity .

Q. How are pharmacopeial standards applied to assay aminosalicylate calcium in tablet formulations?

- Methodological Answer : USP methods for calcium assay involve hydrochloric acid digestion followed by complexometric titration with EDTA. For example, dissolve 15 mL of sample in HCl, adjust pH to 12-13 with ammonium chloride, and titrate using calcon-carboxylic acid as an indicator. This method ensures compliance with USP33 guidelines for mineral-containing formulations .

Advanced Research Questions

Q. What experimental strategies address stability challenges in aminosalicylate calcium formulations during in vitro-in vivo correlation (IVIVC) studies?

- Methodological Answer : Use enteric-coated polysaccharide matrices (e.g., chitosan or alginate) to protect the drug from gastric degradation. Dissolution testing under simulated colonic pH (6.8–7.4) with USP Apparatus II (paddle method) at 50 rpm can mimic in vivo release. Compare bioavailability in animal models via HPLC plasma analysis to resolve discrepancies between dissolution profiles and therapeutic outcomes .

Q. How can researchers resolve contradictions in pharmacokinetic data between aminosalicylate calcium and its sodium/potassium analogs?

- Methodological Answer : Conduct comparative studies using isotopic labeling (e.g., ⁴⁵Ca) to track calcium-specific absorption. In vivo imaging (e.g., γ-scintigraphy) in rodent models can localize drug release sites. Calcium’s lower solubility at neutral pH may explain reduced systemic absorption compared to sodium salts, necessitating adjusted dosing regimens in clinical protocols .

Q. What methodologies improve colon-targeted delivery of aminosalicylate calcium to enhance therapeutic specificity?

- Methodological Answer : Bacterially triggered delivery systems using dextranase-sensitive polymers (e.g., dextran esters) release the drug upon enzymatic activation by colonic microbiota. Validate efficacy using fluorescence-tagged nanoparticles in ex vivo colonic tissue models and measure mucosal adhesion via confocal microscopy .

Q. How do researchers evaluate synergistic effects between aminosalicylate calcium and corticosteroids in refractory ulcerative colitis?

- Methodological Answer : Design randomized controlled trials (RCTs) with endpoints including histopathological scores and fecal calprotectin levels. For preclinical models, use DSS-induced colitis in mice treated with combination therapy. Statistical analysis should employ Kaplan-Meier survival curves and Cox proportional hazards models to quantify synergistic remission rates .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for reconciling conflicting bioavailability data across aminosalicylate formulations?

- Methodological Answer : Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies. Use subgroup analysis to isolate variables like formulation type (tablet vs. granule) or patient demographics. Sensitivity testing can identify outliers, while mixed-effects models account for inter-study heterogeneity .

Q. How can researchers validate assay specificity when impurities like m-aminophenol are present in aminosalicylate calcium batches?

- Methodological Answer : Employ HPLC with UV detection (λ = 280 nm) and a C18 column. Compare retention times against spiked samples containing m-aminophenol. For quantification, use a calibration curve with ≤5% RSD. USP guidelines specify a limit of 0.5% for m-aminophenol in sodium aminosalicylate tablets, which can be adapted for calcium salt validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.